![molecular formula C22H20N6O4 B2878381 3-benzyl-7-(4-(furan-2-carbonyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396876-19-9](/img/structure/B2878381.png)
3-benzyl-7-(4-(furan-2-carbonyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
This compound is a complex organic molecule that contains several functional groups including a benzyl group, a furan ring, a piperazine ring, and a pyrimidodipyrimidine ring. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzyl group could be introduced via a Friedel-Crafts alkylation, the furan ring could be synthesized via a Paal-Knorr synthesis, and the piperazine ring could be formed via a reaction of a dicarbonyl compound with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzyl group is a phenyl ring attached to a methylene (-CH2-) group. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom. The piperazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms. The pyrimidodipyrimidine ring is a fused ring system containing four nitrogen atoms and several carbon atoms .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The benzyl group could undergo electrophilic aromatic substitution reactions, the furan ring could undergo reactions at the oxygen atom or the carbon atoms of the ring, and the piperazine ring could undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it could be a solid or a liquid at room temperature, and it could be soluble or insoluble in various solvents .Scientific Research Applications
Pharmaceutical Research: Antagonists for Neurodegenerative Diseases
This compound may serve as a potent antagonist or inverse agonist for adenosine A2A receptors . These receptors are implicated in neurodegenerative diseases like Parkinson’s and Alzheimer’s. By inhibiting these receptors, the compound could reduce neurodegeneration and improve symptoms in patients.
Cancer Therapy: Tumor Growth Inhibition
The structure of this compound suggests it could be used to prevent immunoescaping of tumor cells . This means it might help the immune system recognize and destroy cancer cells more effectively, potentially halting tumor growth and aiding in cancer treatment.
Antibacterial Agents: Tuberculosis Treatment
Compounds with similar structures have shown promise as anti-tubercular agents . This particular compound could be synthesized and tested for its efficacy against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-benzyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c29-19-16-13-23-21(27-10-8-26(9-11-27)20(30)17-7-4-12-32-17)24-18(16)25-22(31)28(19)14-15-5-2-1-3-6-15/h1-7,12-13H,8-11,14H2,(H,23,24,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQHBDBCEZGQEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-7-(4-(furan-2-carbonyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
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